ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate
Overview
Description
ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a carboxylic acid ethyl ester and a diethylamino-ethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine.
Introduction of the Carboxylic Acid Ethyl Ester Group: This can be achieved through esterification reactions using appropriate reagents such as ethyl alcohol and a carboxylic acid derivative.
Attachment of the Diethylamino-Ethylamino Group: This step involves nucleophilic substitution reactions where the diethylamino-ethylamino group is introduced to the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or a drug candidate.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A related compound with similar functional groups but a simpler structure.
2-(Dimethylamino)ethanol: Another similar compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring, a carboxylic acid ethyl ester, and a diethylamino-ethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H29N3O2 |
---|---|
Molecular Weight |
295.42 g/mol |
IUPAC Name |
ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H29N3O2/c1-5-19(6-2)11-10-17-9-8-14-15(13(4)12-18-14)16(20)21-7-3/h12,17-18H,5-11H2,1-4H3 |
InChI Key |
OSQZRXKCNGWHBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCCC1=C(C(=CN1)C)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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